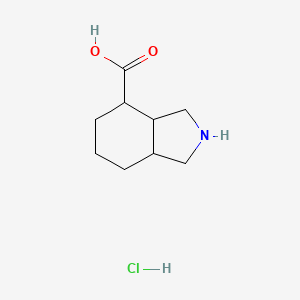

octahydro-1H-isoindole-4-carboxylic acid hydrochloride

Description

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride is a bicyclic organic compound comprising a saturated isoindole core fused with a carboxylic acid group and a hydrochloride salt. The hydrochloride salt form enhances aqueous solubility, a common strategy to improve bioavailability in pharmaceutical formulations . While direct structural or pharmacological data for this compound are absent in the provided evidence, analogs and related compounds (e.g., isoindole derivatives, hydrochloride salts of carboxylic acids) offer insights into its properties.

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h6-8,10H,1-5H2,(H,11,12);1H |

InChI Key |

YHSFIDNWTRQBRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CNCC2C(C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-isoindole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized isoindole derivatives.

Scientific Research Applications

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases and disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

- Structural Differences : Incorporates a fused furan ring and a phenyl substituent, absent in the target compound. The oxo group at position 5 introduces additional polarity.

- Synthesis : Synthesized via a Diels-Alder reaction between [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride, forming a six-membered carboxylic acid ring .

2.1.2. 2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH)

Yohimbine Hydrochloride

- Structural Differences : A yohimban alkaloid with a methyl ester and hydroxy groups, structurally distinct from the isoindole scaffold.

- Bioactivity : Used as an α2-adrenergic receptor antagonist, demonstrating how hydrochloride salts improve stability and bioavailability in natural product derivatives .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The hydrochloride salt in octahydro-1H-isoindole-4-carboxylic acid likely improves aqueous solubility compared to non-salt forms (e.g., ’s free acid).

- Bicyclic systems (isoindole vs. yohimban) confer distinct conformational constraints, affecting binding to biological targets.

Research Implications and Gaps

- Pharmacological Potential: The isoindole scaffold’s rigidity may optimize interactions with proteases or GPCRs, warranting in vitro binding assays.

- Data Limitations : Direct experimental data (e.g., LogP, IC₅₀ values) for the target compound are absent in the provided evidence, necessitating further studies.

Biological Activity

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial and anticancer activities, and discusses various research findings and case studies.

Chemical Structure and Properties

The compound features a saturated isoindole ring structure with a carboxylic acid group, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is CHClNO with a molecular weight of approximately 224.67 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 7.5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical metabolic pathways, thereby modulating their activity. For instance, it has been shown to inhibit prolyl oligopeptidase (POP), an enzyme implicated in various diseases, including cancer .

Case Studies

Several studies have explored the therapeutic potential of octahydro-1H-isoindole derivatives:

- Study on POP Inhibition : A study reported the synthesis of novel POP inhibitors based on hexahydroisoindoles, where derivatives of octahydro-1H-isoindole demonstrated high selectivity and potency against POP with Ki values as low as 1.0 nM .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of octahydro-1H-isoindole derivatives against standard bacterial strains, confirming its potential as a lead compound for antibiotic development .

- Anticancer Activity : In vitro assays on various cancer cell lines highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its promise as a chemotherapeutic agent .

Q & A

What are the common synthetic routes for preparing octahydro-1H-isoindole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves hydrogenation of isoindole precursors followed by carboxylation and salt formation. For example, isoindoline derivatives can be condensed with phthalic anhydride under reflux in ethanol, followed by hydrolysis and treatment with HCl to form the hydrochloride salt . Reaction conditions such as solvent choice (e.g., ethanol vs. water), temperature (80–100°C), and catalyst presence (e.g., Pd/C for hydrogenation) critically affect yield and purity. Lower temperatures may reduce side reactions like over-oxidation, while polar solvents enhance intermediate solubility. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

Combined spectroscopic and chromatographic methods are essential:

- 1H/13C NMR : Confirms hydrogenation of the isoindole ring (e.g., absence of aromatic proton signals at δ 7–8 ppm) and carboxyl group presence (δ ~12 ppm for COOH) .

- HPLC-MS : Validates molecular weight ([M+H]+ = 201.6 g/mol) and detects impurities (e.g., residual isoindoline intermediates) .

- XRD : Resolves crystal structure, particularly for hydrochloride salt formation .

How can computational modeling optimize the design of octahydro-1H-isoindole-4-carboxylic acid derivatives for target-specific biological activity?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) screens derivatives against targets like enzymes (e.g., cyclooxygenase-2) to prioritize synthesis. For example, adding electron-withdrawing groups to the carboxyl moiety enhances binding affinity to polar active sites . QSAR models further correlate substituent effects with bioactivity data .

What strategies address contradictions in reported biological activity data for isoindole derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound purity. To resolve:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Validate purity : Employ orthogonal methods (HPLC + elemental analysis) to exclude confounding impurities .

- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .

How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?

Level: Advanced

Methodological Answer:

Continuous flow reactors enhance scalability by maintaining precise temperature/pressure control, reducing side reactions. For stereosensitive steps (e.g., hydrogenation), chiral catalysts (e.g., Ru-BINAP) ensure enantiomeric excess >95%. Process analytical technology (PAT) monitors real-time reaction progress via in-line FTIR .

What in vitro models are suitable for preliminary evaluation of the compound’s therapeutic potential?

Level: Basic

Methodological Answer:

- Enzyme inhibition assays : Fluorescent substrates (e.g., AMC-tagged peptides) quantify inhibition constants (Ki) for proteases .

- Cell viability assays : MTT tests on cancer lines (e.g., MCF-7) screen for cytotoxicity (IC50 < 10 μM suggests therapeutic potential) .

- Membrane permeability : Caco-2 monolayers predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s) .

How do stability studies under varying pH and temperature inform storage and formulation?

Level: Basic

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h; HPLC tracks degradation (e.g., hydrolysis at pH >10) .

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C suggests room-temperature stability) .

- Recommendations : Store at 2–8°C in anhydrous, inert atmospheres to prevent HCl loss or hygroscopic degradation .

What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

Level: Advanced

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., CYP450 metabolism).

- Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing efficacy .

- Tissue distribution studies : Radiolabeled compounds (e.g., 14C-tagged) quantify target organ accumulation .

How can derivatives be designed to enhance selectivity for neurological targets?

Level: Advanced

Methodological Answer:

- Structural modifications : Introduce lipophilic groups (e.g., fluorinated alkyl chains) to improve blood-brain barrier penetration (calculated LogP ~2.5) .

- Targeted delivery : Conjugate with nanoparticles (PLGA) for sustained release in CNS tissues .

- In silico screening : Prioritize derivatives with high affinity for GABA receptors (Glide docking scores < −10 kcal/mol) .

What industrial techniques improve yield in large-scale synthesis while maintaining research-grade purity?

Level: Advanced

Methodological Answer:

- Flow chemistry : Enables high-throughput synthesis with inline purification (e.g., scavenger resins).

- Crystallization engineering : Antisolvent addition (e.g., heptane to ethanol) enhances crystal uniformity and yield (>85%) .

- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical process parameters (CPPs) for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.